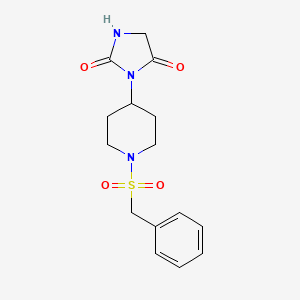
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized, and assayed for their PTP1B inhibitory activities . The compounds were synthesized using Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition as key approaches .Molecular Structure Analysis
The molecular structure of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is complex, with a benzylsulfonyl group attached to a piperidin-4-yl group, which is further connected to an imidazolidine-2,4-dione group. The structure of these derivatives was confirmed by FT-IR, 1H NMR, 13C NMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” include Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition . These reactions are key approaches in the synthesis of imidazolidine-2,4-dione derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Biological Activities : This compound is part of a class of 1,3,4-oxadiazole bearing compounds known for their biological activities. A study involved the synthesis of a series of compounds, including those similar to the subject compound, which were tested for butyrylcholinesterase (BChE) enzyme activity and molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).
Structural Analysis and Anti-Arrhythmic Potential
- Structure-Activity Relationship in Anti-arrhythmic Derivatives : The synthesis and structural elucidation of derivatives, including imidazolidine-2,4-dione compounds, have been researched. Their impact on the electrocardiogram in vitro and their anti-arrhythmic activity in rat models were examined (Pękala et al., 2005).
Synthesis for Estrone Analogs
- Synthesis of Diazaestrone Analogs : Imidazolidine-2,4-dione was used in a study for the selective N-alkylation, leading to the synthesis of imides. These were then used in the creation of diazaestrone analogs, showing the compound's utility in complex synthetic processes (Parihar & Ramana, 2003).
Applications in Hypoglycemic Activity
- Hypoglycemic Activity of Derivatives : Research has been conducted on the synthesis of new 3-arylsulfonylimidazolidine-2,4-diones and their hypoglycemic activity, demonstrating the compound's potential in the development of diabetes treatments (Hussain et al., 2015).
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Properties : Studies have investigated the synthesis of derivatives of imidazolidine-2,4-dione for their antioxidant properties and potential antitumor activities, indicating the compound's relevance in cancer research and oxidative stress management (Gouda, 2012), (Chandrappa et al., 2008).
Antibacterial Applications
- Synthesis and Antibacterial Study : The compound's derivatives have been synthesized and screened for antibacterial activity against Gram-negative and Gram-positive bacteria, showcasing its potential in antibiotic development (Khalid et al., 2016).
properties
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZIPGPAMBAWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

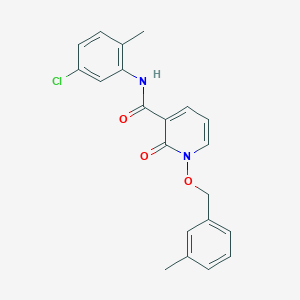
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
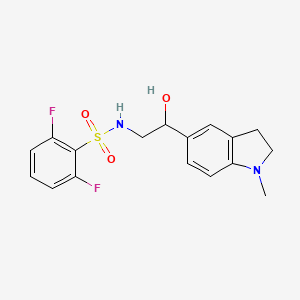
![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)
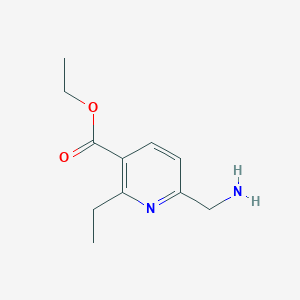
![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2582647.png)
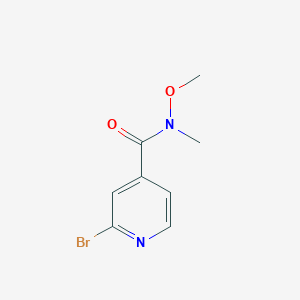
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)
![N-benzyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582652.png)